
(2-Azanidylcyclohexyl)azanide;dichloroplatinum(2+)
概要
説明
Platinum, dichloro(1,2-cyclohexanediamine-N,N’)-, (SP-4-2-(1R-trans))- is a platinum-based compound with the molecular formula C6H14Cl2N2Pt and a molecular weight of 380.18 g/mol . This compound is known for its antitumor properties and is used as an impurity in the third-generation platinum complex, Oxaliplatin . It is primarily used in the treatment of colorectal cancer due to its ability to form adducts with DNA, leading to cytotoxicity .
準備方法
The synthesis of Platinum, dichloro(1,2-cyclohexanediamine-N,N’)-, (SP-4-2-(1R-trans))- involves the reaction of platinum(II) chloride with 1,2-cyclohexanediamine . The reaction is typically carried out in an aqueous medium under controlled temperature conditions. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .
化学反応の分析
Platinum, dichloro(1,2-cyclohexanediamine-N,N’)-, (SP-4-2-(1R-trans))- undergoes various chemical reactions, including substitution and coordination reactions . Common reagents used in these reactions include halides, amines, and other ligands that can coordinate with the platinum center . The major products formed from these reactions are typically platinum complexes with different ligands, which can exhibit varying degrees of biological activity .
科学的研究の応用
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is used to study the coordination chemistry of platinum complexes and their reactivity . In biology and medicine, it is primarily used as an antitumor agent, with a focus on its ability to form DNA adducts and induce cytotoxicity in cancer cells .
作用機序
The mechanism of action of Platinum, dichloro(1,2-cyclohexanediamine-N,N’)-, (SP-4-2-(1R-trans))- involves the formation of DNA adducts, which interfere with DNA replication and transcription . This leads to the induction of apoptosis in cancer cells . The molecular targets of this compound include DNA and various proteins involved in the DNA damage response pathway . The formation of DNA adducts triggers a cascade of cellular events that ultimately result in cell death .
類似化合物との比較
Platinum, dichloro(1,2-cyclohexanediamine-N,N’)-, (SP-4-2-(1R-trans))- is similar to other platinum-based compounds such as cisplatin, carboplatin, and oxaliplatin . it is unique in its specific ligand structure, which imparts distinct biological activity and reactivity . Compared to cisplatin and carboplatin, this compound has a different spectrum of activity and is primarily used in the treatment of colorectal cancer . The similar compounds include:
- Cisplatin
- Carboplatin
- Oxaliplatin
特性
分子式 |
C6H12Cl2N2Pt |
|---|---|
分子量 |
378.2 g/mol |
IUPAC名 |
(2-azanidylcyclohexyl)azanide;dichloroplatinum(2+) |
InChI |
InChI=1S/C6H12N2.2ClH.Pt/c7-5-3-1-2-4-6(5)8;;;/h5-8H,1-4H2;2*1H;/q-2;;;+4/p-2 |
InChIキー |
UUERTZXRKZEANK-UHFFFAOYSA-L |
正規SMILES |
C1CCC(C(C1)[NH-])[NH-].Cl[Pt+2]Cl |
ピクトグラム |
Irritant; Health Hazard |
同義語 |
(cis-DACH)PtCl2 1,2-diaminocyclohexane platinum(II) chloride 1,2-diaminocyclohexanedichloroplatinum(II) dichloro(1,2-diaminocyclohexane)platinum (II) dichloro(1,2-diaminocyclohexane)platinum(II) dichloro-1,2-diaminocyclohexane platinum complex dichloro-1,2-diaminocyclohexane platinum complex, (SP-4-2(1R-trans))-isomer dichloro-1,2-diaminocyclohexane platinum complex, (SP-4-2(1S-trans))-isomer dichloro-1,2-diaminocyclohexane platinum complex, (SP-4-2(trans))-isomer dichloro-1,2-diaminocyclohexane platinum complex, (SP-4-3(cis))-isomer dichloro-1,2-diaminocyclohexaneplatinum(II) Pt 155 Pt(dach)Cl2 PtCl2(trans-dach) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2S)-5-(diaminomethylideneamino)-2-[5-[6-(dimethylamino)purin-9-yl]pentoxycarbonylamino]pentanoic acid](/img/structure/B1244185.png)

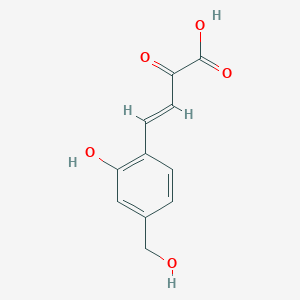
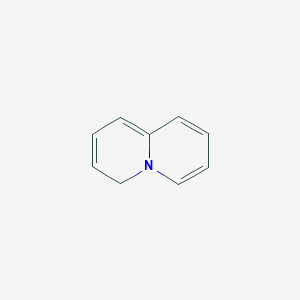
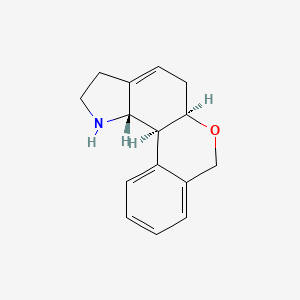

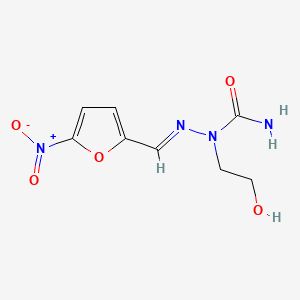


![N-[2-(2-methoxyphenoxy)ethyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B1244201.png)
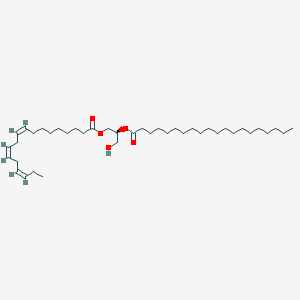
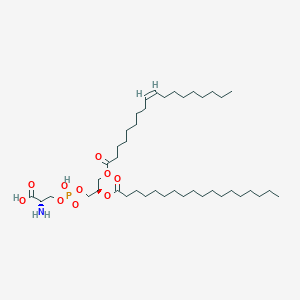
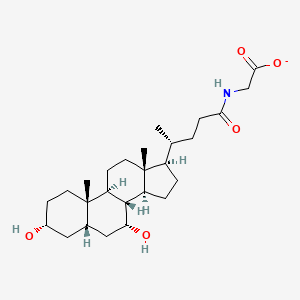
![N-[(Z)-[(2E,4E,6E)-undeca-2,4,6-trienylidene]amino]nitrous amide](/img/structure/B1244208.png)
